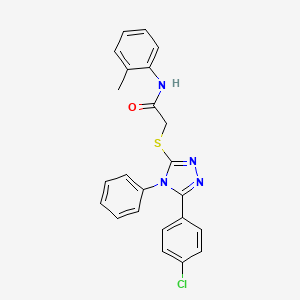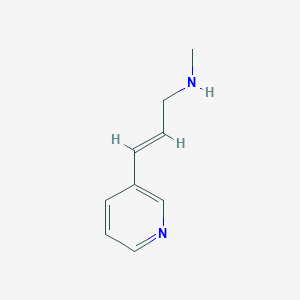
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is an organic compound with a structure that includes a pyridine ring and an enamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the reaction of pyridine-3-carbaldehyde with N-methylamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the enamine linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding imine or amide derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines.
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The enamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-Methyl-3-(pyridin-2-yl)prop-2-en-1-amine
- (E)-N-Methyl-3-(pyridin-4-yl)prop-2-en-1-amine
- N-Methyl-3-(pyridin-3-yl)propylamine
Uniqueness
(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the specific positioning of the pyridine ring and the enamine group, which influences its reactivity and binding properties. This compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(E)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-10-6-2-4-9-5-3-7-11-8-9/h2-5,7-8,10H,6H2,1H3/b4-2+ |
InChI-Schlüssel |
CDZIJYWPNIJNOT-DUXPYHPUSA-N |
Isomerische SMILES |
CNC/C=C/C1=CN=CC=C1 |
Kanonische SMILES |
CNCC=CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B11774576.png)
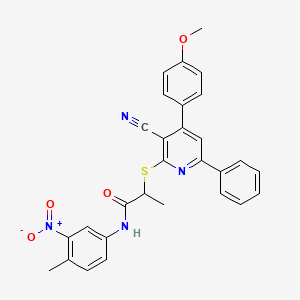
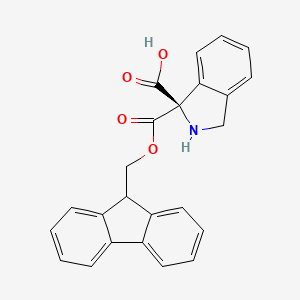
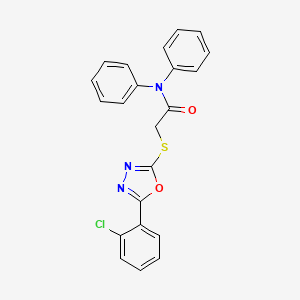
![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)

